3-Tert-butyl-5-(propan-2-YL)phenol
Description
3-Tert-butyl-5-(propan-2-YL)phenol is a synthetic phenolic compound characterized by a tert-butyl group at the 3-position and an isopropyl group at the 5-position of the phenol ring.
Properties
Molecular Formula |
C13H20O |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
3-tert-butyl-5-propan-2-ylphenol |
InChI |
InChI=1S/C13H20O/c1-9(2)10-6-11(13(3,4)5)8-12(14)7-10/h6-9,14H,1-5H3 |
InChI Key |
GZIGKDRGMAJENA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-5-(propan-2-YL)phenol typically involves the alkylation of phenol with tert-butyl and isopropyl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of supercritical carbon dioxide as a solvent has been explored to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-5-(propan-2-YL)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated phenols .
Scientific Research Applications
3-Tert-butyl-5-(propan-2-YL)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and its effects on cellular pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-5-(propan-2-YL)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between 3-Tert-butyl-5-(propan-2-YL)phenol and related compounds:
| Compound Name | Substituents (Position) | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| This compound | tert-Butyl (3), Isopropyl (5) | C₁₃H₂₀O | Phenol, Alkyl Groups |
| Thymol | Methyl (5), Isopropyl (2) | C₁₀H₁₄O | Phenol, Methyl, Isopropyl |
| Carvacrol | Methyl (2), Isopropyl (5) | C₁₀H₁₄O | Phenol, Methyl, Isopropyl |
| 4-Isopropylphenol | Isopropyl (4) | C₉H₁₂O | Phenol, Isopropyl |
| 4-Benzoquinone | Ketone (4), Conjugated double bonds | C₆H₄O₂ | Quinone, Oxidized Phenol |
Key Observations :
- Positional Isomerism: Thymol and carvacrol are structural isomers differing in methyl/isopropyl positions. In contrast, this compound features a tert-butyl group, which is bulkier than methyl, likely reducing volatility and enhancing steric hindrance .
- Oxidation State: 4-Benzoquinone, a degradation product of bisphenol A (BPA), represents an oxidized form of phenol with distinct redox properties compared to alkylated phenols .
Physicochemical Properties
Volatility and Stability
- Thymol/Carvacrol : High volatility limits their use in polymer films, as they evaporate during processing .
Solubility and Lipophilicity
- Thymol and carvacrol are moderately lipophilic, aiding in membrane penetration for antimicrobial activity .
- The tert-butyl group in this compound enhances lipophilicity, which could improve interaction with lipid-rich microbial membranes but reduce water solubility.
Antimicrobial Efficacy
- Thymol/Carvacrol : Effective against Staphylococcus aureus, Escherichia coli, and fungi (e.g., Botrytis cinerea) at concentrations of 50–100 µL/L .
- Inference for this compound: The tert-butyl group may alter membrane-disruptive capacity. Enhanced stability might prolong antimicrobial action but require higher loading for efficacy.
Antioxidant Activity
- Thymol and carvacrol scavenge free radicals via phenolic -OH groups, with carvacrol showing slightly higher activity due to electronic effects .
- This compound: Steric hindrance from tert-butyl may reduce radical scavenging efficiency compared to thymol/carvacrol.
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